molecular formula C13H14N4O3 B2667129 (E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 959243-77-7

(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Katalognummer B2667129
CAS-Nummer: 959243-77-7
Molekulargewicht: 274.28
InChI-Schlüssel: NCDGUXPIAWVBCL-SNAWJCMRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, commonly known as DMXAA, is a small molecule that has shown promising results in scientific research for its anti-cancer properties. DMXAA was first synthesized in the 1990s and has since been extensively studied for its potential as a cancer treatment.

Detaillierte Synthesemethode

Design of the Synthesis Pathway
The synthesis pathway for (E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves the condensation of 2-amino-6-methylpurine with ethyl acetoacetate, followed by cyclization with ethyl chloroformate and sodium azide. The resulting compound is then reacted with but-2-en-1-ol to form the final product.

Starting Materials
2-amino-6-methylpurine, ethyl acetoacetate, ethyl chloroformate, sodium azide, but-2-en-1-ol

Reaction
Step 1: Condensation of 2-amino-6-methylpurine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 3-ethyl-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-one., Step 2: Cyclization of the intermediate with ethyl chloroformate and sodium azide in the presence of a catalyst such as triethylamine to form 3-ethyl-1,7-dimethyl-4,5-dihydrooxazolo[2,3-f]purin-2-one., Step 3: Reaction of the intermediate with but-2-en-1-ol in the presence of a base such as potassium carbonate to form (E)-3-(but-2-en-1-yl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione.

Wirkmechanismus

DMXAA works by activating the STING (stimulator of interferon genes) pathway, which is a key pathway in the immune response against cancer. When DMXAA is administered, it activates STING in immune cells, which leads to the production of cytokines and the recruitment of immune cells to the tumor site. This results in the destruction of the tumor cells through a process called apoptosis.

Biochemische Und Physiologische Effekte

DMXAA has been shown to have a number of biochemical and physiological effects. It can increase the production of cytokines, which are proteins that play a key role in the immune response. DMXAA can also inhibit the growth of tumor blood vessels, which can prevent the tumor from receiving the nutrients it needs to grow. Additionally, DMXAA can induce tumor cell death through apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using DMXAA in lab experiments is that it has shown promising results in preclinical studies for its anti-cancer properties. DMXAA has also been shown to have a good safety profile in animal studies. However, one limitation of using DMXAA in lab experiments is that it can be difficult to synthesize and purify, which can make it expensive to use in large quantities.

Zukünftige Richtungen

There are a number of future directions for research on DMXAA. One area of research is to further understand the mechanism of action of DMXAA and how it activates the immune system. Another area of research is to explore the potential of combining DMXAA with other cancer treatments to enhance its anti-cancer properties. Additionally, research could focus on developing more efficient and cost-effective methods for synthesizing DMXAA.

Wissenschaftliche Forschungsanwendungen

DMXAA has been extensively studied for its anti-cancer properties. Research has shown that DMXAA can induce tumor cell death by activating the immune system and increasing the production of cytokines. DMXAA has also been shown to inhibit the growth of tumor blood vessels, which can prevent the tumor from receiving the nutrients it needs to grow.

Eigenschaften

IUPAC Name

2-[(E)-but-2-enyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-4-5-6-16-11(18)9-10(15(3)13(16)19)14-12-17(9)7-8(2)20-12/h4-5,7H,6H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDGUXPIAWVBCL-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2C=C(O3)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 42099419

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.